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Compound of Interest

Compound Name:
N-(3-bromophenyl)-2-

methoxybenzamide

Cat. No.: B336661

Get Quote

The name N-(3-bromophenyl)-2-methoxybenzamide is the Preferred IUPAC Name (PIN)

derived systematically using the IUPAC Blue Book guidelines for organic chemistry. The

nomenclature acts as a precise set of instructions for assembling the molecule:

The Principal Functional Group (The Parent): The highest-priority functional group in this

molecule is the amide (–CONH₂). When an amide is attached directly to a benzene ring, the

parent structure is designated as benzamide.

Ring Substitution (The Acyl Moiety): The parent benzene ring of the benzamide contains a

methoxy ether group (–OCH₃). According to IUPAC numbering rules, the carbon attached to

the carbonyl group is C1. Numbering proceeds toward the substituent to assign the lowest

possible locant, placing the methoxy group at C2. This establishes the core as 2-

methoxybenzamide.

N-Substitution (The Amine Moiety): The nitrogen atom of the amide bond is substituted with

a phenyl ring. This phenyl ring bears a bromine atom. Numbering from the point of

attachment to the nitrogen (C1'), the bromine is located at the meta position (C3'). This

substituent is the 3-bromophenyl group.
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Assembly: To differentiate substitution on the nitrogen atom from substitution on the parent

benzene ring, the locant N- is strictly required. Combining these elements yields the final

PIN: N-(3-bromophenyl)-2-methoxybenzamide.

Physicochemical Properties & SAR Implications
In drug development, the structural features dictated by the IUPAC name directly govern the

molecule's pharmacokinetic and pharmacodynamic profile. The combination of a 3-bromo and

a 2-methoxy substitution on a benzamide core creates a highly specific Structure-Activity

Relationship (SAR).

The 3-Bromo Effect: Halogens, particularly bromine, are highly lipophilic and polarizable. The

3-bromo substitution enhances membrane permeability and allows the molecule to engage

in "halogen bonding"—a highly directional interaction with Lewis bases (like backbone

carbonyls) deep within hydrophobic protein pockets.

The 2-Methoxy Effect: The methoxy group at the ortho position creates significant steric

hindrance against the carbonyl oxygen. This steric clash forces the amide bond out of

coplanarity with the benzoyl ring, locking the molecule into a rigid, bioactive conformation

that increases target selectivity and reduces entropic penalty upon binding.

Table 1: Quantitative Physicochemical Profile
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Property Value
Pharmacological
Implication

Molecular Weight 306.15 g/mol
Ideal for oral bioavailability
(Compliant with Lipinski's
Rule of 5).

LogP (Estimated) ~3.8

High lipophilicity; supports

excellent blood-brain barrier

(BBB) penetration.

Topological Polar Surface Area 38.3 Å²

Low tPSA (< 90 Å²) ensures

high passive membrane

permeability.

Hydrogen Bond Donors 1 (Amide N-H)
Acts as a critical anchor point

for target protein interaction.

Hydrogen Bond Acceptors 3 (O, O, N)

Facilitates interaction with

hydrogen bond donors in

receptor binding sites.

| Rotatable Bonds | 4 | Provides sufficient conformational flexibility for induced-fit binding. |

Experimental Methodology: Synthesis Protocol
The synthesis of N-(3-bromophenyl)-2-methoxybenzamide is typically achieved via a

Schotten-Baumann-type amidation. The following protocol is designed as a self-validating

system, ensuring that each step has a verifiable endpoint to guarantee high yield and purity.

Reagents Required:

3-Bromoaniline (1.0 eq, nucleophile)

2-Methoxybenzoyl chloride (1.1 eq, electrophile)

N,N-Diisopropylethylamine (DIPEA) (2.0 eq, acid scavenger)

Anhydrous Dichloromethane (DCM) (Solvent)
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Step-by-Step Workflow & Causality:

Preparation & Protection: Dissolve 3-bromoaniline in anhydrous DCM under an inert

atmosphere (N₂). Add DIPEA.

Causality: DCM is an aprotic solvent that prevents the premature hydrolysis of the highly

reactive acid chloride. DIPEA is a sterically hindered, non-nucleophilic base. It is added to

scavenge the HCl byproduct generated during the reaction. Without DIPEA, the HCl would

protonate the 3-bromoaniline, forming an unreactive ammonium salt and artificially

capping the reaction yield at 50%.

Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 2-

methoxybenzoyl chloride dropwise over 15 minutes.

Causality: Amidation with an acid chloride is highly exothermic. Cooling the system to 0 °C

controls the reaction kinetics, preventing localized thermal spikes that could lead to the

cleavage of the methoxy ether or the degradation of the acid chloride.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours.

Monitor via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) mobile

phase.

Self-Validation: The reaction is deemed complete when the lower-Rf spot corresponding to

3-bromoaniline completely disappears from the TLC plate.

Systematic Workup: Quench the reaction with distilled water. Separate the organic layer and

wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

Causality & Validation: The 1M HCl wash selectively protonates any trace unreacted 3-

bromoaniline, pulling it into the aqueous layer. The NaHCO₃ wash neutralizes residual

acid and converts any unreacted 2-methoxybenzoic acid (formed via trace hydrolysis) into

a water-soluble sodium salt. Verifying the pH of the final aqueous wash (pH ~7) validates

that all acidic impurities have been removed.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purify the crude solid via flash column chromatography or recrystallization from hot ethanol

to yield pure N-(3-bromophenyl)-2-methoxybenzamide.
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Step-by-step synthetic workflow for N-(3-bromophenyl)-2-methoxybenzamide via amidation.
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Pharmacological Relevance: The 2-
Methoxybenzamide Pharmacophore
Beyond its chemical identity, the 2-methoxybenzamide scaffold is a cornerstone in the

development of targeted therapeutics. Researchers leverage this exact structural motif to

modulate complex biological pathways [1].

Hedgehog Signaling Pathway Inhibition The Hedgehog (Hh) signaling pathway is a critical

regulator of cellular growth and differentiation. Dysregulation of this pathway is a primary driver

in cancers such as basal cell carcinoma (BCC) and medulloblastoma. 2-Methoxybenzamide

derivatives have been identified as potent inhibitors of this pathway [1].

Mechanistically, these compounds bind to the Smoothened (SMO) receptor, a G-protein-

coupled receptor-like protein. By occupying the binding pocket of SMO, the 2-

methoxybenzamide scaffold prevents the receptor from translocating to the primary cilium. This

blockade halts the downstream activation of GLI transcription factors, thereby arresting tumor

proliferation [1]. The steric bulk of the 2-methoxy group and the lipophilic anchor of the

halogenated phenyl ring are critical for achieving nanomolar binding affinity to SMO.
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Hedgehog signaling pathway illustrating the inhibitory action of 2-methoxybenzamide

derivatives on SMO.

Broader Therapeutic Applications Furthermore, structural analogs of this compound have

demonstrated significant efficacy as selective inhibitors of the KV1.3 potassium channel, a

highly sought-after target for autoimmune diseases [2]. The rigid amide linker provided by the

benzamide core allows the molecule to act as a precise "plug" within the ion channel pore.

Additionally, meta-substituted halogenated benzamides have shown promising antitubercular

activity, disrupting the cell wall synthesis of Mycobacterium tuberculosis [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b336661?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b336661?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

